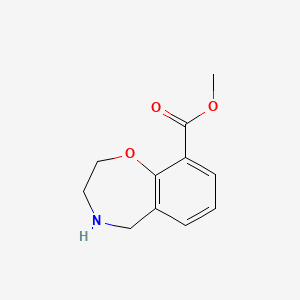

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate

CAS No.:

Cat. No.: VC17653641

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13NO3 |

|---|---|

| Molecular Weight | 207.23 g/mol |

| IUPAC Name | methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate |

| Standard InChI | InChI=1S/C11H13NO3/c1-14-11(13)9-4-2-3-8-7-12-5-6-15-10(8)9/h2-4,12H,5-7H2,1H3 |

| Standard InChI Key | CMPNPCNKZIUTDA-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC=CC2=C1OCCNC2 |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s IUPAC name, methyl 9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate (for the chloro analog) , provides insight into its core structure:

-

A benzene ring fused to a 1,4-oxazepine ring, where the oxazepine moiety is partially saturated (tetrahydro).

-

A methyl ester (-COOCH₃) at position 9 and a chlorine substituent at position 7 in the chloro analog . For the target compound, the chlorine is replaced by hydrogen, yielding the molecular formula C₁₁H₁₃NO₃ (calculated molecular weight: 223.23 g/mol).

Key Structural Features:

-

Ring System: The 1,4-benzoxazepine core combines aromatic (benzene) and heterocyclic (oxazepine) components, with the oxazepine ring in a tetrahydro configuration (two double bonds reduced) .

-

Substituents: The methyl ester at position 9 enhances lipophilicity and serves as a potential prodrug moiety, while the tetrahydro configuration reduces ring strain compared to fully unsaturated analogs .

Synthesis and Chemical Transformations

Synthetic Routes

Benzoxazepine derivatives are typically synthesized via cyclization reactions or functional group interconversions. For the target compound, plausible routes include:

Ring-Closing Strategies

-

Nucleophilic Cyclization: Reacting o-aminophenol derivatives with α,β-unsaturated esters or ketones under acidic conditions to form the oxazepine ring .

Example:This method is cited in the synthesis of analogous bromo- and chloro-substituted benzoxazepines .

Esterification of Carboxylic Acid Precursors

-

Hydrolysis of pre-formed benzoxazepine carboxylic acids followed by methyl esterification using methanol and a catalytic acid .

Key Reaction Conditions

-

Temperature: 80–120°C for cyclization steps.

-

Catalysts: Protic acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂) .

-

Solvents: Polar aprotic solvents (e.g., DMF, DMSO) for cyclization; methanol for esterification .

Physicochemical Properties

Experimental and Calculated Data

While direct data for the target compound are scarce, analogs provide insights:

Solubility and Stability

-

Solubility: Moderate lipophilicity (LogP ~1.8) suggests solubility in organic solvents (e.g., DMSO, ethanol) but limited aqueous solubility. The hydrochloride salt form (CAS 2126178-86-5) enhances water solubility.

-

Stability: Ester groups may hydrolyze under strongly acidic or basic conditions, necessitating storage at neutral pH and low temperatures .

Comparative Analysis of Structural Analogs

Halogen substitution at position 9 impacts lipophilicity and synthetic complexity, with bromo analogs requiring specialized handling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume